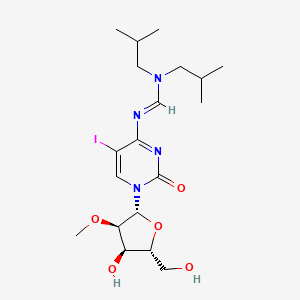
N4-(Diisobutylaminomethylidene)-5-iodo-2'-O-methyl-cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine is a synthetic nucleoside analog that has garnered attention for its potential applications in biomedicine, particularly in antiviral therapies. This compound is characterized by its unique structure, which includes an iodinated cytidine base and a diisobutylaminomethylidene group, enhancing its stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine typically involves multiple steps, starting with the iodination of cytidine. The process includes:
Iodination: Cytidine is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Methylation: The 2’-hydroxyl group of the iodinated cytidine is methylated using methyl iodide in the presence of a base.
Diisobutylaminomethylidene Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is typically achieved through chromatographic techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diisobutylaminomethylidene group.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the diisobutylaminomethylidene group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
Substitution: Products include azido or thiol-substituted derivatives.
Oxidation: Oxidized products with modified diisobutylaminomethylidene groups.
Hydrolysis: Cleaved products with free cytidine and diisobutylamine.
Applications De Recherche Scientifique
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine has several applications in scientific research:
Antiviral Research: It has shown efficacy in inhibiting viral RNA synthesis and replication, making it a potential candidate for treating RNA viral infections such as influenza and hepatitis C.
Biological Studies: Used as a probe to study nucleoside analog interactions with enzymes and nucleic acids.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in antiviral and anticancer treatments.
Industrial Applications: Employed in the synthesis of other complex nucleoside analogs and as a reference standard in analytical chemistry.
Mécanisme D'action
The antiviral mechanism of N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to premature termination of RNA synthesis. This action is facilitated by its structural similarity to natural nucleosides, allowing it to be recognized by viral polymerases. The diisobutylaminomethylidene group enhances its stability and binding affinity to the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-(Diisobutylaminomethylidene)-2’-O-methyl-cytidine: Lacks the iodine atom, resulting in different biological activity.
5-Iodo-2’-O-methyl-cytidine: Lacks the diisobutylaminomethylidene group, affecting its stability and efficacy.
N4-(Diisobutylaminomethylidene)-cytidine: Lacks the 2’-O-methyl group, influencing its pharmacokinetic properties.
Uniqueness
N4-(Diisobutylaminomethylidene)-5-iodo-2’-O-methyl-cytidine is unique due to the combination of the iodinated cytidine base and the diisobutylaminomethylidene group. This combination enhances its stability, binding affinity, and biological activity, making it a promising candidate for antiviral therapies.
Propriétés
Formule moléculaire |
C19H31IN4O5 |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
N'-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide |
InChI |
InChI=1S/C19H31IN4O5/c1-11(2)6-23(7-12(3)4)10-21-17-13(20)8-24(19(27)22-17)18-16(28-5)15(26)14(9-25)29-18/h8,10-12,14-16,18,25-26H,6-7,9H2,1-5H3/t14-,15-,16-,18-/m1/s1 |
Clé InChI |
AFFZCOOHNICZIV-YFHUEUNASA-N |
SMILES isomérique |
CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
SMILES canonique |
CC(C)CN(CC(C)C)C=NC1=NC(=O)N(C=C1I)C2C(C(C(O2)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)

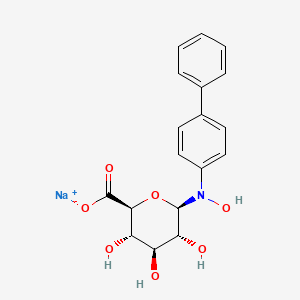

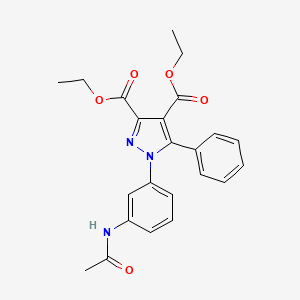
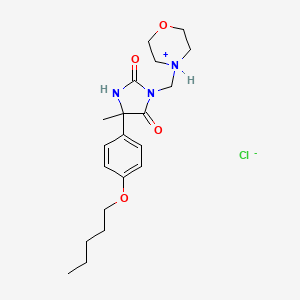
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
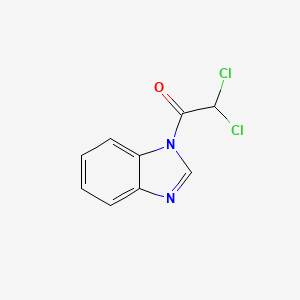
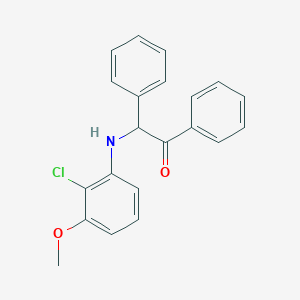
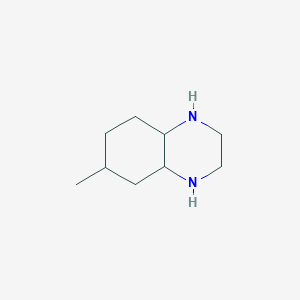
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)


![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
